L-703014 is derived from earlier research on glycoprotein IIb/IIIa inhibitors, particularly from compounds like tirofiban and other related small molecules. Its development focuses on providing an orally active alternative to existing treatments, enhancing patient compliance and therapeutic efficacy .
The synthesis of L-703014 involves a multi-step process that incorporates various organic chemistry techniques. Key steps include:
L-703014 possesses a complex molecular structure characterized by several key features:
The three-dimensional conformation of L-703014 is crucial for its function as it determines how effectively it can bind to its target receptor. Computational modeling studies often provide insights into the optimal orientation and interactions at the molecular level.
L-703014 can participate in various chemical reactions typical for small-molecule drugs:
L-703014 exerts its pharmacological effects primarily through:
Studies indicate that L-703014 demonstrates dose-dependent inhibition of platelet aggregation in vitro and in vivo models, showcasing its potential as an effective antithrombotic agent .
L-703014 exhibits several important physical and chemical properties:
L-703014 has significant potential applications in several areas:
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: